2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide
Description
2-({8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is a bichromene derivative characterized by a dimeric coumarin scaffold with a methoxy group at position 8 and an acetamide functional group at position 7'. The acetamide moiety distinguishes it from ester or hydrazide analogs, influencing solubility, stability, and bioactivity .
Properties
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO7/c1-26-16-4-2-3-11-7-15(21(25)29-20(11)16)14-9-19(24)28-17-8-12(5-6-13(14)17)27-10-18(22)23/h2-9H,10H2,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXTZUWQMPIWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bichromene core.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-({8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Key Observations :
Comparison with Analogous Syntheses :
- Compound 2 () : Synthesized via condensation of (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and 2-hydroxybenzaldehyde (83% yield) .
- Compound 5 () : Coumarin-7-yloxy acetamide synthesized via hydrazide intermediates and sodium hydroxide-mediated hydrolysis (52% yield) .
- Ethyl Ester () : Direct esterification yields 68–82% for similar structures .
Amide derivatives generally exhibit lower yields than esters due to the need for controlled aminolysis conditions .
Physicochemical Properties
Melting Points and Solubility
Biological Activity
The compound 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide is a synthetic derivative of bichromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula : C18H14O7
- Molecular Weight : 342.30 g/mol
Structural Characteristics
The compound features a bichromene backbone, which consists of two fused chromene units. Chromenes are recognized for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Antimycobacterial Activity : Recent studies have identified similar acetamide compounds that exhibit potent antimycobacterial properties by inhibiting the MmpL3 protein in Mycobacterium tuberculosis. This suggests a potential pathway for the compound’s activity against mycobacterial infections .
- Oxidative Stress Modulation : The compound may also interact with oxidative stress pathways, potentially acting as an antioxidant. This is crucial in diseases where oxidative damage plays a significant role.
- Enzyme Inhibition : The presence of the acetamide functional group suggests that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
In Vitro Studies
In vitro studies have shown that related compounds within the acetamide class demonstrate significant antimicrobial activity with minimal cytotoxicity. For instance, compounds with similar structural features have been reported to have MIC values as low as 0.25 μg/mL against Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimycobacterial | MIC values < 0.25 μg/mL | |
| Antioxidant | Potential modulation of oxidative stress | Not specified |
| Enzyme inhibition | Inhibition of MmpL3 |
Case Study 1: Antimycobacterial Efficacy
A study evaluated the efficacy of various acetamides against Mycobacterium abscessus and Mycobacterium tuberculosis. The study found that compounds with bulky lipophilic groups exhibited increased activity, indicating that structural modifications can enhance biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of related compounds highlighted that modifications at specific positions on the chromene structure can significantly impact biological activity. For example, introducing electron-withdrawing groups at para positions improved antimycobacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
